molecular formula C8H13NO2 B1315539 Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 75715-99-0

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1315539
CAS No.: 75715-99-0
M. Wt: 155.19 g/mol
InChI Key: QJFZMDWMBRUEMA-UHFFFAOYSA-N
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Description

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

The synthesis of ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity without the need for chromatographic purification . Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis .

Chemical Reactions Analysis

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action for ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate largely depends on its application. In medicinal chemistry, it often acts as an intermediate or a scaffold that interacts with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for precise spatial orientation of functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared to other azabicyclohexane derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Biological Activity

Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a unique bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions, which yield high diastereoselectivity and yield . The compound can also be synthesized through various organic reactions, including oxidation and substitution reactions, which modify its functional groups for specific applications.

1. Opioid Receptor Interaction

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, exhibit significant binding affinity to μ-opioid receptors. A study demonstrated that modifications to the lead structure led to compounds with picomolar binding affinities selective for the μ receptor over δ and κ subtypes, suggesting potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .

2. Antiviral Properties

The compound has been evaluated for its antiviral properties, particularly against SARS-CoV-2. A series of peptidomimetic inhibitors derived from similar bicyclic structures showed promising results with IC50 values indicating effective inhibition of viral proteases, critical for viral replication . Specifically, compounds exhibiting structural similarities to this compound demonstrated antiviral activities significantly superior to established antiviral agents like nirmatrelvir.

3. Antimicrobial Activity

Studies have also reported antimicrobial properties associated with derivatives of this bicyclic compound. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets within the body:

  • Opioid Receptor Modulation : The compound acts as a ligand for μ-opioid receptors, influencing pain pathways and potentially providing analgesic effects.
  • Viral Protease Inhibition : By mimicking substrates within viral proteases, it can inhibit viral replication processes.
  • Antimicrobial Action : The structural characteristics allow it to disrupt bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayFindingsReference
Opioid Receptorμ-opioid receptorsHigh binding affinity (picomolar range)
AntiviralSARS-CoV-2 proteaseIC50 values of 18.06 nM and 22.42 nM
AntimicrobialVarious bacterial strainsEffective against multiple strains

Properties

IUPAC Name

ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)7-6-3-5(6)4-9-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFZMDWMBRUEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522352
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75715-99-0
Record name 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75715-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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